4'-Butyryl-3'-hydroxyacetanilide
CAS No.: 28583-62-2
Cat. No.: VC2315977
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28583-62-2 |
|---|---|
| Molecular Formula | C12H15NO3 |
| Molecular Weight | 221.25 g/mol |
| IUPAC Name | N-(4-butanoyl-3-hydroxyphenyl)acetamide |
| Standard InChI | InChI=1S/C12H15NO3/c1-3-4-11(15)10-6-5-9(7-12(10)16)13-8(2)14/h5-7,16H,3-4H2,1-2H3,(H,13,14) |
| Standard InChI Key | RSBIKRQPSYDRFZ-UHFFFAOYSA-N |
| SMILES | CCCC(=O)C1=C(C=C(C=C1)NC(=O)C)O |
| Canonical SMILES | CCCC(=O)C1=C(C=C(C=C1)NC(=O)C)O |
Introduction
4'-Butyryl-3'-hydroxyacetanilide, also known as N-(4-butanoyl-3-hydroxyphenyl)acetamide, is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of approximately 221.25 g/mol . This compound is identified by its CAS number 28583-62-2 and has several synonyms, including N1-(4-butyryl-3-hydroxyphenyl)acetamide and N-(3-hydroxy-4-(1-oxobutyl)phenyl)acetamide .
Synthesis and Analysis
For analytical purposes, 4'-Butyryl-3'-hydroxyacetanilide can be separated and analyzed using reverse-phase high-performance liquid chromatography (HPLC). A common method involves using a mobile phase consisting of acetonitrile, water, and phosphoric acid, which can be replaced with formic acid for mass spectrometry (MS) compatibility .
Applications and Future Research Directions
Given its chemical structure, 4'-Butyryl-3'-hydroxyacetanilide could potentially be explored for applications in pharmaceuticals, particularly in areas related to pain management or as a precursor for synthesizing more complex bioactive molecules. Future research should focus on elucidating its pharmacological profile and exploring its potential therapeutic uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume